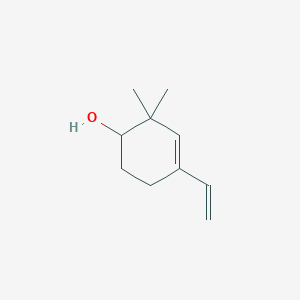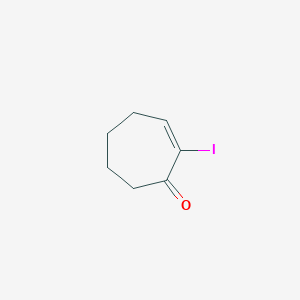
2-Cyclohepten-1-one, 2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohepten-1-one, 2-iodo- is an organic compound with the molecular formula C7H9IO It is a derivative of 2-Cyclohepten-1-one, where an iodine atom is attached to the second carbon of the cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepten-1-one, 2-iodo- can be achieved through the iodination of 2-Cyclohepten-1-one. One common method involves the use of iodine and a suitable oxidizing agent, such as o-iodoxybenzoic acid (IBX), under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure the efficient incorporation of the iodine atom into the cycloheptene ring .
Industrial Production Methods
While specific industrial production methods for 2-Cyclohepten-1-one, 2-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-one, 2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as cycloheptadienones.
Reduction Reactions: Reduction of the compound can yield cycloheptenols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like IBX or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various substituted cycloheptenones.
Oxidation: Cycloheptadienones.
Reduction: Cycloheptenols.
Scientific Research Applications
2-Cyclohepten-1-one, 2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-one, 2-iodo- involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the compound’s structure allows it to undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohepten-1-one: The parent compound without the iodine atom.
2-Cyclopenten-1-one: A similar compound with a five-membered ring.
2-Cyclohexen-1-one: A similar compound with a six-membered ring.
Uniqueness
2-Cyclohepten-1-one, 2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations compared to its non-iodinated counterparts .
Properties
CAS No. |
160878-96-6 |
|---|---|
Molecular Formula |
C7H9IO |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-iodocyclohept-2-en-1-one |
InChI |
InChI=1S/C7H9IO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 |
InChI Key |
MJVYKSVGOSLLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


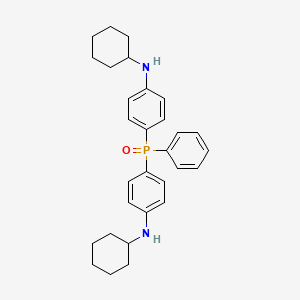
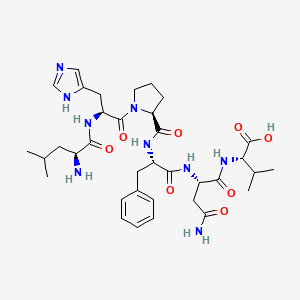

![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
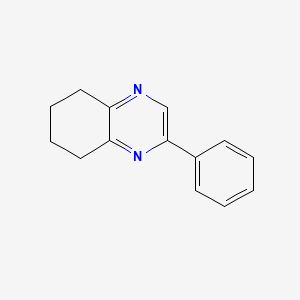
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)
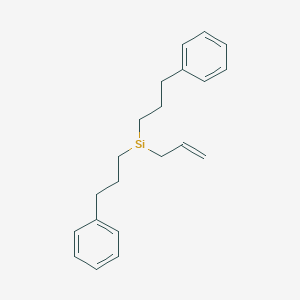

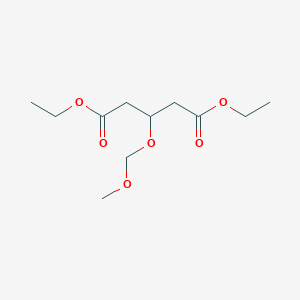
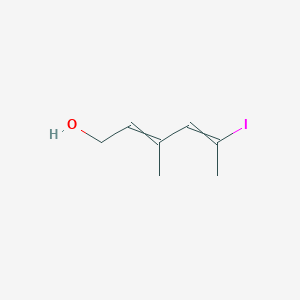
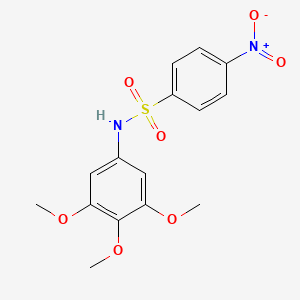
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
